molecular formula C10H12O4 B6617686 2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid CAS No. 1784317-66-3

2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid

Cat. No. B6617686
CAS RN: 1784317-66-3
M. Wt: 196.20 g/mol
InChI Key: DQCFPKHWBJEWFV-UHFFFAOYSA-N
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Description

“3-(2-Hydroxyphenyl)propionic acid” and “3-(3-Hydroxyphenyl)propionic acid” are phenyl propionic acid derivatives . They have been found in various natural sources and are considered relatively benign . They are also major microbial metabolites of both (+)-catechin and (-)-epicatechin by human faecal microbiota .


Molecular Structure Analysis

The molecular formula for “3-(2-Hydroxyphenyl)propionic acid” is HOC6H4CH2CH2CO2H . For “3-(3-Hydroxyphenyl)propionic acid”, the molecular formula is C9H10O3 .


Physical And Chemical Properties Analysis

The melting point of “3-(2-Hydroxyphenyl)propionic acid” is 86-89 °C (lit.) . The molecular weight is 166.17 .

Scientific Research Applications

Boronic Acid Derivatives in Medicinal Chemistry

Natural Product Metabolism and Bioavailability

Synthetic Organic Chemistry

Phenolic Compounds in Plant Defense Mechanisms

Analytical Chemistry and Biomarker Research

Chiral Building Blocks in Asymmetric Synthesis

Safety and Hazards

The safety information for “3-(2-Hydroxyphenyl)propionic acid” includes hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid” are not available, the study of similar compounds and their biosynthesis pathways, as well as their potential applications in microbial metabolism and intestinal health, are areas of ongoing research .

Mechanism of Action

Target of Action

3-(3-Hydroxyphenyl)-2-methyllactic acid, also known as 2-Hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid, is a microbial metabolite of dietary polyphenols . It primarily targets endothelial cells and plays a role in regulating the expression of E-selectin, a cell adhesion molecule .

Mode of Action

This compound interacts with its targets by modulating the expression of E-selectin, which is involved in the adhesion of monocytes to endothelial cells . By regulating E-selectin expression, it inhibits the binding of monocytes to endothelial cells .

Biochemical Pathways

The compound is a metabolite of dietary polyphenols, which are transformed into various phenolic acids by gut microbiota It is known to be involved in the regulation of cell adhesion processes, potentially impacting inflammatory pathways .

Pharmacokinetics

It is known that dietary polyphenols, from which this compound is derived, generally have low bioavailability . After oral intake, these polyphenols are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by gut microbiota .

Result of Action

The primary molecular effect of 3-(3-Hydroxyphenyl)-2-methyllactic acid is the downregulation of E-selectin expression, leading to reduced adhesion of monocytes to endothelial cells

Action Environment

The action of 3-(3-Hydroxyphenyl)-2-methyllactic acid is influenced by various environmental factors. For instance, the presence of gut microbiota is crucial for the transformation of dietary polyphenols into this compound . Additionally, the compound’s action may be affected by the physiological state of the target cells and the presence of other signaling molecules in the cellular environment.

properties

IUPAC Name

2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-10(14,9(12)13)6-7-3-2-4-8(11)5-7/h2-5,11,14H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCFPKHWBJEWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyphenyl)-2-methyllactic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid
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Reactant of Route 6
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